3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is an organic compound characterized by the molecular formula . This compound is a derivative of bicyclo[1.1.1]pentane, which is notable for its unique structure that exhibits high strain and rigidity. The incorporation of a trifluoromethyl group significantly enhances the electron-withdrawing properties of this compound, making it valuable in various fields, including medicinal chemistry and materials science.
The compound is classified as a bicyclic amide and falls under the category of organofluorine compounds due to the presence of the trifluoromethyl group. It can be sourced from chemical suppliers that specialize in synthetic organic compounds, and its synthesis often involves advanced organic chemistry techniques.
The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves several key steps:
Industrial production methods are less documented but generally involve scaling up laboratory methods while optimizing for yield and purity.
The molecular structure of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide consists of a bicyclic framework with a trifluoromethyl group attached to one carbon and a carboxamide functional group attached to another carbon in the bicyclic system.
This unique structural arrangement contributes to its reactivity and potential applications in medicinal chemistry .
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions:
Common reagents used include chromium trioxide () for oxidation and various nucleophiles under basic conditions for substitution reactions .
The mechanism of action for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is not fully elucidated but likely involves interactions with specific molecular targets, such as proteins or enzymes. The trifluoromethyl group enhances binding affinity, potentially affecting biological pathways through inhibition or activation of these targets, leading to various pharmacological effects .
These properties make it suitable for applications in organic synthesis and medicinal chemistry, where stability and reactivity are crucial .
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide has several notable applications:
Bicyclo[1.1.1]pentane (BCP) has revolutionized medicinal chemistry by addressing critical limitations of traditional phenyl ring-based drug design. As a three-dimensional, saturated hydrocarbon scaffold, BCP serves as a non-classical bioisostere for para-substituted benzenes, offering enhanced physicochemical properties while mimicking the steric and electronic profiles of aromatic systems. The integration of trifluoromethyl (–CF3) groups into the BCP framework, exemplified by 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide, merges the advantages of BCP geometry with the pharmacological benefits of fluorine chemistry. This synergy enables drug designers to overcome persistent challenges in solubility, metabolic stability, and target specificity.
The application of BCP motifs in drug discovery accelerated significantly in the early 2010s, driven by the need for innovative solutions to phenyl ring limitations. A landmark 2012 study by Pfizer demonstrated BCP's practical utility by replacing a para-substituted benzene ring in the γ-secretase inhibitor BMS-708,163. The BCP analogue retained potent biological activity while markedly improving aqueous solubility, membrane permeability, and metabolic stability [3] [5]. This breakthrough validated BCP as a viable phenyl replacement and stimulated extensive research into BCP derivatives.
By 2013, synthetic challenges hindered broader BCP adoption. Researchers at A*STAR addressed this by developing robust, scalable routes to key BCP intermediates, including BCP amines and carboxylic acids. Their work enabled multigram synthesis of 3-substituted BCP derivatives like 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid—a critical precursor to carboxamide derivatives [2]. This methodological advancement transformed BCP chemistry from a conceptual curiosity to a practical lead optimization tool. By 2021, BCP-containing compounds featured prominently in patents targeting diverse therapeutic areas, including metabolic disorders, oncology, and central nervous system diseases [3] [5].
Table 1: Key Historical Milestones in BCP Derivative Development
Year | Advancement | Significance |
---|---|---|
1996 | First BCP-containing glutamate receptor antagonist [6] | Demonstrated BCP's compatibility with CNS-targeted drug design |
2012 | Pfizer's γ-secretase inhibitor optimization [5] | Validated BCP as phenyl replacement with improved properties |
2013 | Scalable synthesis of 3-substituted BCP acids [2] | Enabled broad medicinal chemistry exploration |
2017 | Systematic study of BCP's nonspecific binding [1] | Quantified advantages over phenyl using CHI(IAM) metrics |
2021 | Surge in BCP patent applications [3] | Established BCP as mainstream bioisostere |
BCP's effectiveness as a bioisostere stems from its unique ability to mimic para-substituted benzenes while avoiding aromaticity-related drawbacks. Geometrically, the distance between bridgehead carbons in BCP (≈2.5 Å) closely resembles the para-carbon distance in benzene (≈2.8 Å), allowing similar spatial positioning of functional groups [3]. However, BCP's three-dimensional structure diverges fundamentally from planar aromatics. The cage-like scaffold projects substituents into orthogonal spatial planes, enabling exploration of novel pharmacophore interactions inaccessible to flat ring systems [3] [5].
Electronic properties further differentiate BCP. Unlike conjugated π-systems, BCP features saturated C–C bonds with distinct electronic behavior. Density functional theory (DFT) calculations reveal reduced electron density at bridgehead positions, influencing hydrogen bonding and dipole interactions. This electronic profile diminishes π-stacking but reduces nonspecific binding to off-target proteins—a major limitation of aromatic rings. Quantitative studies using chromatographic hydrophobicity index (CHI) measurements on immobilized artificial membranes (IAM) demonstrate BCP derivatives' consistently lower CHI values compared to phenyl analogues (ΔCHI = 15-25 units), indicating weaker nonspecific binding [3] [5].
Table 2: Structural and Electronic Comparison: Phenyl vs. BCP Bioisosteres
Property | para-Substituted Benzene | BCP Isostere | Pharmacological Impact |
---|---|---|---|
Distance between substituents | 2.8 Å | 2.5 Å | Mimics spatial orientation of pharmacophores |
Bond angle flexibility | Rigid planar | Semi-rigid 3D cage | Enables novel protein interactions |
π-Electron density | High | Negligible | Reduces off-target binding |
CHI(IAM) range | 60-85 | 35-60 | Decreases false positives in screening |
cLogP contribution | +2.0 | +1.2 to +1.8 | Improves water solubility |
Solubility advantages derive from BCP's disruption of crystal packing efficiency. Benzene derivatives form stable crystalline lattices through π-π stacking, contributing to poor aqueous solubility. BCP's aliphatic nature and three-dimensionality impede efficient molecular packing, increasing solubility by 2-10 fold compared to phenyl analogues—a critical factor for oral bioavailability [3] [5].
The trifluoromethyl group (–CF3) strategically enhances BCP's bioisosteric function through complementary physicochemical effects. Positioned at the 3-position of the BCP scaffold, the –CF3 moiety fine-tunes lipophilicity without compromising metabolic stability. While phenyl rings typically increase logP by ≈2 units, 3-(trifluoromethyl)BCP derivatives exhibit moderated lipophilicity (ΔlogP = -0.3 to -0.7 vs. phenyl) due to fluorine's high electronegativity [3]. This balance maintains membrane permeability while improving water solubility—addressing a key challenge in lead optimization.
Metabolic stability constitutes the –CF3 group's most significant contribution. Cytochrome P450 (CYP450) enzymes readily oxidize benzene rings to reactive epoxides and quinones, generating toxic metabolites and oxidative stress. In contrast, BCP's aliphatic cage undergoes slower CYP450-mediated oxidation via radical pathways, forming stable alcohols rather than electrophilic intermediates [3]. The trifluoromethyl group further stabilizes the scaffold against oxidation through:
Table 3: Impact of Trifluoromethyl-BCP Substitution on Drug Properties
Parameter | Phenyl Analogue | 3-(Trifluoromethyl)BCP Derivative | Advantage |
---|---|---|---|
Metabolic stability (t₁/₂) | Low (20-60 min) | High (120-300 min) | Reduced dosing frequency |
CYP450-mediated toxicity | High (reactive metabolites) | Low (stable metabolites) | Improved safety profile |
Lipophilicity (clogP) | 3.5-4.2 | 2.8-3.5 | Enhanced solubility & permeability |
Stereochemical complexity | Planar symmetry | 3D vector diversity | Enables exploration of new binding pockets |
Synthetic accessibility of 3-(trifluoromethyl)BCP-1-carboxylic acid derivatives has improved significantly through optimized routes. Modern approaches leverage:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3